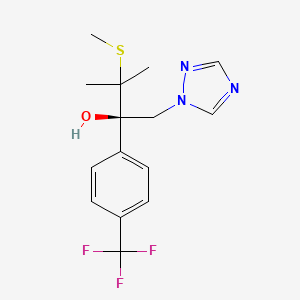
(R)-3-Methyl-3-(methylthio)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-Methyl-3-(methylthio)-1-(1h-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol is a useful research compound. Its molecular formula is C15H18F3N3OS and its molecular weight is 345.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(R)-3-Methyl-3-(methylthio)-1-(1H-1,2,4-triazol-1-yl)-2-(4-(trifluoromethyl)phenyl)butan-2-ol is a complex organic compound with potential biological activities. The compound's structure incorporates a triazole ring, which is known for its pharmacological significance, particularly in the development of anticancer and antimicrobial agents.
- Molecular Formula : C₁₅H₁₈F₃N₃OS
- Molecular Weight : 345.38 g/mol
- CAS Number : 136067-84-0
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing triazole moieties. For instance, derivatives of triazoles have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest.
A study evaluating similar triazole derivatives reported IC₅₀ values ranging from 3.6 µM to 11.0 µM against these cell lines, indicating potent activity . The structure–activity relationship (SAR) analysis revealed that substitutions on the phenyl ring significantly influence the anticancer efficacy, where trifluoromethyl groups enhance activity .
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | MCF-7 | 6.5 |
| Compound B | HCT-116 | 4.2 |
| Compound C | HeLa | 5.0 |
Antimicrobial Activity
Compounds with triazole structures have also been investigated for their antimicrobial properties. The presence of a methylthio group in the compound may enhance its interaction with microbial targets. Studies have shown that triazole derivatives exhibit significant antibacterial and antifungal activities, making them suitable candidates for further development in treating infections .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Triazoles are known to inhibit enzymes critical for pathogen survival.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : The compound may cause G0/G1 and G2/M phase arrest in tumor cells, leading to reduced proliferation .
Case Studies
In a recent case study involving a series of triazole derivatives, it was found that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against cancer cell lines compared to their unsubstituted counterparts. Notably, the incorporation of trifluoromethyl groups was correlated with increased potency against HCT-116 cells .
Propriétés
IUPAC Name |
(2R)-3-methyl-3-methylsulfanyl-1-(1,2,4-triazol-1-yl)-2-[4-(trifluoromethyl)phenyl]butan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3N3OS/c1-13(2,23-3)14(22,8-21-10-19-9-20-21)11-4-6-12(7-5-11)15(16,17)18/h4-7,9-10,22H,8H2,1-3H3/t14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQGUQICDNXTBS-AWEZNQCLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@](CN1C=NC=N1)(C2=CC=C(C=C2)C(F)(F)F)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














